molecular formula C5H3Cl2N3O2 B014206 2,4-Dichloro-6-methyl-5-nitropyrimidine CAS No. 13162-26-0

2,4-Dichloro-6-methyl-5-nitropyrimidine

Cat. No.: B014206
CAS No.: 13162-26-0
M. Wt: 208 g/mol
InChI Key: NBCOZXBHPKSFSA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-5-nitropyrimidine is a synthetic intermediate compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Scientific Research Applications

2,4-Dichloro-6-methyl-5-nitropyrimidine is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine typically involves the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide, yielding 4,6-dihydro-2-methyl-pyrimidine. This intermediate is then nitrated using a mixture of nitric acid, trichloroacetic acid, and acetic acid to produce 4,6-dihydro-2-methyl-5-nitropyrimidine. Finally, chlorination with phosphorus oxytrichloride results in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of various substituted pyrimidines.

    Reduction: Formation of 2,4-Dichloro-6-methyl-5-aminopyrimidine.

    Oxidation: Formation of 2,4-Dichloro-6-carboxy-5-nitropyrimidine.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-nitropyrimidine
  • 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
  • 4,6-Dichloro-2-methyl-5-nitropyrimidine

Comparison: 2,4-Dichloro-6-methyl-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of chlorination, which enhances its ability to undergo nucleophilic substitution reactions and increases its antibacterial efficacy .

Properties

IUPAC Name

2,4-dichloro-6-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCOZXBHPKSFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298254
Record name 2,4-Dichloro-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13162-26-0
Record name 13162-26-0
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Record name 2,4-Dichloro-6-methyl-5-nitropyrimidine
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Record name 2,4-dichloro-6-methyl-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-Dichloro-6-methyl-5-nitropyrimidine a useful starting material in organic synthesis?

A: This compound possesses three chlorine atoms and a nitro group, all of which are susceptible to nucleophilic substitution reactions. [, , ] This makes it a highly versatile building block for creating a variety of substituted pyrimidine derivatives, which are often found in biologically active compounds and pharmaceuticals.

Q2: Can you describe a specific example of how this compound has been modified to create new compounds with potential biological activity?

A: One research group utilized Suzuki-Miyaura coupling reactions to replace the chlorine atoms in this compound with various aryl groups. [] This resulted in a series of novel 2,4-diaryl-6-methyl-5-nitropyrimidines that exhibited promising antibacterial and antioxidant properties in preliminary screenings.

Q3: Apart from Suzuki-Miyaura coupling, what other types of reactions has this compound been used in?

A: This compound has proven useful in constructing more complex heterocyclic systems. For example, researchers successfully synthesized a series of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, a novel class of heterocycles, starting from this compound. [] The synthetic route involved a series of reactions including nucleophilic substitution with aryl carboxylic acids, hydrazine cyclization, and finally ring closure using triethylorthoesters or carbondisulfide and alkylhalides.

Q4: Has this compound been studied for its potential to form imidazopyrimidine derivatives?

A: Yes, research has shown that reacting this compound with 2-chloroethylamine can lead to the formation of tetrahydrodi-imidazopyrimidine derivatives. [] This reaction highlights the versatility of the starting compound in accessing a range of valuable nitrogen-containing heterocycles.

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